molecular formula C12H12N2 B8769405 2-(Azetidin-3-yl)quinoline

2-(Azetidin-3-yl)quinoline

Cat. No. B8769405
M. Wt: 184.24 g/mol
InChI Key: QDEQCKJZDCYBCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09249163B2

Procedure details

To a solution of tert-butyl 3-(quinolin-2-yl)azetidine-1-carboxylate (2.8 g, 9.8 mmol, as prepared above) in DCM (10 mL), TFA (10 mL) was added. The resulting mixture was stirred at rt for 2 h and concentrated to obtain a viscous oil which was dried under reduced pressure. The residue obtained was dissolved in DCM (50 mL) and stirred with saturated NaHCO3 (50 mL). The DCM layer was separated and the aqueous layer was concentrated. To the residue obtained, 20% iso-PrOH/DCM (50 mL) was added and stirred for 10 min and filtered. This procedure was repeated three times. The combined filtrates were dried over Na2SO4, filtered, and concentrated to obtain compound 24d as a gummy solid. 1H-NMR (400 MHz, CDCl3) δ (ppm): 8.34 (d, J=8.6 Hz, 1H), 7.94-8.01 (m, 2H), 7.76 (s, 1H), 7.59 (d, J=6.7 Hz, 1H), 7.53 (d, J=8.6 Hz, 1H), 3.89-4.30 (m, 4H), 3.72-3.82 (m, 1H).
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
iso-PrOH DCM
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]=1[CH:11]1[CH2:14][N:13](C(OC(C)(C)C)=O)[CH2:12]1.C([O-])(O)=O.[Na+].C(O)(C)C.C(Cl)Cl>C(Cl)Cl.C(O)(C(F)(F)F)=O>[NH:13]1[CH2:12][CH:11]([C:2]2[CH:3]=[CH:4][C:5]3[C:10](=[CH:9][CH:8]=[CH:7][CH:6]=3)[N:1]=2)[CH2:14]1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
N1=C(C=CC2=CC=CC=C12)C1CN(C1)C(=O)OC(C)(C)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)(C(F)(F)F)O
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
C(=O)(O)[O-].[Na+]
Step Three
Name
iso-PrOH DCM
Quantity
50 mL
Type
reactant
Smiles
C(C)(C)O.C(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at rt for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to obtain a viscous oil which
CUSTOM
Type
CUSTOM
Details
was dried under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue obtained
CUSTOM
Type
CUSTOM
Details
The DCM layer was separated
CONCENTRATION
Type
CONCENTRATION
Details
the aqueous layer was concentrated
CUSTOM
Type
CUSTOM
Details
To the residue obtained
STIRRING
Type
STIRRING
Details
stirred for 10 min
Duration
10 min
FILTRATION
Type
FILTRATION
Details
filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined filtrates were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
N1CC(C1)C1=NC2=CC=CC=C2C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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